N-Acetyl-L-tyrosine ethyl ester

Description

RN given refers to parent cpd

Properties

IUPAC Name |

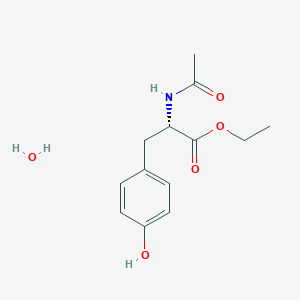

ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAWDTAMLOJQNK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877256 | |

| Record name | N-Acetyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840-97-1, 36546-50-6 | |

| Record name | N-Acetyl-L-tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=840-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-alpha-acetyl-tyrosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000840971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, N-acetyl-, ethyl ester, hydrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036546506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, N-acetyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-acetyl-L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Acetyl-L-tyrosine Ethyl Ester: A Technical Guide

Introduction

N-Acetyl-L-tyrosine ethyl ester (NALTEE or ATEE) is a derivative of the non-essential amino acid L-tyrosine. It is structurally characterized by the presence of an acetyl group attached to the amino nitrogen and an ethyl ester group at the carboxyl terminus. This modification enhances its solubility and stability compared to L-tyrosine, making it a compound of interest in various biochemical and pharmaceutical applications.[1][2] NALTEE serves as a more bioavailable precursor to L-tyrosine, which is essential for the synthesis of key catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2][3] It is also widely utilized as a substrate in enzymatic assays, particularly for proteases like chymotrypsin.[3][4] This document provides a comprehensive overview of the core properties of this compound, focusing on its chemical characteristics, synthesis, biological roles, and analytical methods, tailored for researchers and professionals in drug development. The compound is commercially available primarily as a monohydrate.[3][5]

Core Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[6][7] The compound exists in both an anhydrous form and, more commonly, as a stable monohydrate.[8] The presence of water can affect its physical properties, such as its melting point.

Chemical Identifiers

The following table summarizes the key chemical identifiers for both the monohydrate and anhydrous forms of NALTEE.

| Identifier | This compound Monohydrate | This compound (Anhydrous) |

| CAS Number | 36546-50-6[3][5][9] | 840-97-1[4][6][10] |

| Molecular Formula | C₁₃H₁₇NO₄ · H₂O[5] or C₁₃H₁₉NO₅[9][11][12] | C₁₃H₁₇NO₄[8][13] |

| Molecular Weight | 269.29 g/mol [5][7][9] | 251.28 g/mol [4] |

| Synonyms | ATEE, Ac-Tyr-OEt Monohydrate[5][10] | ATEE, Ethyl N-acetyl-L-tyrosinate[4][10] |

| InChI Key | SKAWDTAMLOJQNK-LBPRGKRZSA-N[6] | SKAWDTAMLOJQNK-LBPRGKRZSA-N[6] |

| SMILES String | CCOC(=O)--INVALID-LINK--NC(C)=O.O | CCOC(=O)--INVALID-LINK--NC(C)=O[10][11] |

Physical and Chemical Data

Quantitative physical and chemical data are crucial for experimental design and application.

| Property | Value (Monohydrate) | Value (Anhydrous) |

| Appearance | White to pale cream crystalline powder[7][11] | Solid[6] |

| Melting Point | 74 - 84 °C[3][7][9][11] | 96 °C[8] |

| Solubility | Soluble in water and ethanol[3][7][14] | Water: 3.48 g/L (28 °C)[4][6] |

| Optical Rotation [α]D | +20.0° to +24.0° (c=1, EtOH)[7] | +25.2° (c=2, EtOH)[8] |

| Storage Temperature | -20°C or 2-8°C[3][4][6] | 2-8°C, Sealed in dry conditions[4][6] |

Experimental Protocols

Synthesis of this compound

A convenient and high-yield synthesis was developed by Dymicky et al. (1976), which utilizes L-tyrosine ethyl ester as the starting material. This method avoids issues of racemization and diacylation common in methods that start with unprotected L-tyrosine.[8]

Methodology:

-

Starting Material: L-tyrosine ethyl ester (or its salt).

-

Acetylation: The starting material is dissolved in a suitable solvent.

-

Reagent Addition: An acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), is added to the solution in the presence of a base (e.g., triethylamine, Et₃N) to neutralize the generated acid.[8]

-

Reaction: The reaction mixture is stirred, typically at a controlled temperature, to allow the N-acetylation to proceed.

-

Workup and Purification: Following the reaction, the product is isolated. This may involve filtration to remove salts, extraction, and solvent evaporation.

-

Hydration/Dehydration: The resulting this compound can readily form a monohydrate. The anhydrous form can be obtained by drying the monohydrate in a vacuum at an elevated temperature (e.g., 56°C / 0.1 mm Hg).[8]

A Chinese patent (CN102219706A) also describes a preparation method starting from L-tyrosine, which first undergoes an acylation reaction with acetic anhydride in an alkaline aqueous medium, followed by esterification.[15]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of NALTEE is typically assessed using HPLC, with assays often requiring ≥96-98% purity.[11][16]

General Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a modifier like 0.1% trifluoroacetic acid).

-

Detection: UV absorbance at a wavelength where the aromatic tyrosine chromophore absorbs, such as 237 nm.[4]

-

Quantification: The purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

-

Calibration: For quantitative analysis, a calibration curve is generated using a reference standard of known concentration.

Biological Activity and Applications

Neurotransmitter Precursor

The primary pharmacological interest in NALTEE is its role as a pro-drug for L-tyrosine.[3] After administration, esterase enzymes in the body are thought to hydrolyze the ethyl ester and acetyl groups, releasing L-tyrosine. L-tyrosine is a critical precursor for the synthesis of catecholamines.[2][3] This pathway is particularly important under conditions of stress or high cognitive demand, where the turnover of these neurotransmitters is increased.[2]

Enzyme Substrate

NALTEE is a well-established substrate for various proteases and esterases. It is particularly useful in assays for chymotrypsin, where the enzyme catalyzes the hydrolysis of the ester bond.[4] The reaction can be monitored by measuring the decrease in absorbance at 237 nm as the substrate is consumed.[4] This application is valuable for enzyme characterization and inhibitor screening.

Other Applications

-

Nutritional Supplement: Due to its enhanced solubility and stability, N-Acetyl-L-tyrosine (the de-esterified form) is used in parenteral nutrition formulations.[1] NALTEE itself is sometimes marketed as a cognitive-enhancing supplement.[10]

-

Flavoring Agent: The compound is noted to have sweet, nutty, and caramelized flavor properties and is used to enhance the taste of baked goods and beverages.[4][10]

-

Biochemical Research: As an N- and C-terminally protected form of L-tyrosine, it is used in biochemical studies, such as those involving protein crosslinking.

References

- 1. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]

- 2. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 3. This compound | 36546-50-6 | Benchchem [benchchem.com]

- 4. This compound | 840-97-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 840-97-1 [m.chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Tyrosine, n-acetyl-l-, ethyl ester hydrate [webbook.nist.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound monohydrate, 97% 5 g | Request for Quote [thermofisher.com]

- 12. This compound monohydrate | C13H19NO5 | CID 2723594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. CN102219706A - Method for preparing acetyl tyrosine ethyl ester monohydrate and product of acetyl tyrosine ethyl ester monohydrate - Google Patents [patents.google.com]

- 16. labproinc.com [labproinc.com]

N-Acetyl-L-tyrosine Ethyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosine ethyl ester (NALTEE), also known by its synonym ATEE, is a derivative of the amino acid L-tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen of the amino group and an ethyl ester at the carboxyl terminus. This modification makes it a valuable tool in various biochemical and research applications, primarily as a substrate for proteases and esterases. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and functional applications of NALTEE, with a focus on its use in enzymatic assays.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is commonly available as a monohydrate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₃H₁₇NO₄ (anhydrous) C₁₃H₁₇NO₄·H₂O (monohydrate) | [1] |

| Molecular Weight | 251.28 g/mol (anhydrous) 269.29 g/mol (monohydrate) | [1] |

| CAS Number | 840-97-1 (anhydrous) 36546-50-6 (monohydrate) | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 74.0-84.0 °C | |

| Solubility | Soluble in water (3.48 g/L at 28 °C), ethanol (B145695), and DMSO (175 mg/mL with sonication).[2][3] | [2][3] |

| SMILES String | CCOC(=O)--INVALID-LINK--NC(C)=O | |

| InChI Key | SKAWDTAMLOJQNK-LBPRGKRZSA-N |

Characterization: The structure of NALTEE can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[4][5][6][7]

Synthesis of this compound

The synthesis of NALTEE is typically achieved through a two-step process starting from L-tyrosine. The general workflow involves the acetylation of the amino group followed by the esterification of the carboxylic acid group.

A common method for this synthesis is outlined in patent literature, which involves the acylation of L-tyrosine with acetic anhydride in an alkaline aqueous medium, followed by esterification with ethanol in the presence of an acid catalyst like thionyl chloride.[8][9] The purification of the final product is typically achieved through crystallization.

Function and Mechanism of Action

The primary and well-documented function of this compound is as a chromogenic substrate for various proteolytic enzymes, most notably chymotrypsin (B1334515), as well as other proteases and esterases. The ester bond in NALTEE is susceptible to enzymatic hydrolysis, which results in the formation of N-Acetyl-L-tyrosine and ethanol.

The rate of this hydrolysis can be monitored to determine the activity of the enzyme. This makes NALTEE a useful tool in enzyme kinetics studies and for the screening of enzyme inhibitors.

Table 2: Enzyme Kinetic Data for NALTEE

| Enzyme | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) | Conditions | References |

| Chymotrypsin | This compound | 6.6 x 10⁻⁴ M | Not specified | pH 7.8-8.0, 25°C |

The lower Kₘ value for NALTEE compared to other substrates like N-acetylvaline ethyl ester (Kₘ = 8.8 x 10⁻² M) indicates a higher apparent affinity of chymotrypsin for NALTEE.

Potential as a Prodrug and Role in Neurotransmitter Synthesis

NALTEE is a derivative of L-tyrosine, which is a precursor for the synthesis of important catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The enzymatic hydrolysis of NALTEE releases N-Acetyl-L-tyrosine, which can then be deacetylated to yield L-tyrosine.

While this pathway suggests that NALTEE could serve as a prodrug to increase L-tyrosine levels in the body, it is important to note that research on a similar compound, N-Acetyl-L-tyrosine (NALT), has shown it to be a relatively inefficient precursor to brain tyrosine.[10] The in vivo metabolism, bioavailability, and efficacy of NALTEE as a prodrug have not been extensively studied and require further investigation.

Experimental Protocols

Chymotrypsin Activity Assay using NALTEE

This protocol is adapted from established methods for chymotrypsin assays using similar substrates.[11][12][13]

Principle: The enzymatic activity of chymotrypsin is determined by measuring the rate of hydrolysis of NALTEE. The reaction can be monitored either by titrating the liberated N-Acetyl-L-tyrosine with a standardized base or spectrophotometrically by measuring the change in absorbance at a specific wavelength.

Materials:

-

This compound (NALTEE)

-

α-Chymotrypsin

-

Tris-HCl buffer (e.g., 80 mM, pH 7.8)

-

Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

-

Methanol (for substrate stock solution)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (for titrimetric method)

-

Spectrophotometer or autotitrator

-

Thermostatted water bath or cuvette holder

Procedure (Titrimetric Method):

-

Prepare a stock solution of NALTEE: For example, a 50 mM solution in 50% (w/w) methanol.[11]

-

Set up the reaction mixture: In a thermostatted vessel, combine the assay buffer, CaCl₂ solution, and deionized water.

-

Equilibrate the temperature: Bring the reaction mixture to the desired assay temperature (e.g., 30°C).

-

Adjust pH: Adjust the pH of the mixture to the desired value (e.g., 8.0) with the standardized NaOH solution.

-

Add the substrate: Add the NALTEE stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10 mM).[11]

-

Initiate the reaction: Add a known amount of the chymotrypsin solution to the reaction mixture.

-

Monitor the reaction: Maintain the pH at the setpoint by titrating with the standardized NaOH solution. Record the volume of NaOH added over time.

-

Calculate enzyme activity: The rate of NaOH consumption is proportional to the rate of NALTEE hydrolysis. One unit of chymotrypsin activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of NALTEE per minute under the specified conditions.

Procedure (Spectrophotometric Method):

-

Prepare reagents as above.

-

Set up the reaction in a cuvette: Combine the assay buffer, CaCl₂ solution, and NALTEE solution in a quartz cuvette.

-

Equilibrate and blank: Place the cuvette in a thermostatted spectrophotometer and allow it to equilibrate to the assay temperature. Measure the blank rate.

-

Initiate the reaction: Add the chymotrypsin solution to the cuvette and mix quickly.

-

Monitor absorbance: Record the change in absorbance at a suitable wavelength (e.g., 256 nm for similar substrates) over time.[12][13]

-

Calculate enzyme activity: Determine the initial linear rate of change in absorbance and use the molar extinction coefficient of the product to calculate the enzyme activity.

Conclusion

This compound is a versatile and valuable tool for researchers in biochemistry and drug development. Its primary application as a substrate for proteases and esterases is well-established, providing a reliable method for studying enzyme kinetics and screening for inhibitors. While its potential as a prodrug for L-tyrosine is of interest, further research is required to fully elucidate its in vivo metabolic fate and efficacy. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of NALTEE in a laboratory setting.

References

- 1. This compound | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound CAS#: 840-97-1 [m.chemicalbook.com]

- 4. This compound(840-97-1) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound monohydrate | C13H19NO5 | CID 2723594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102219706A - Method for preparing acetyl tyrosine ethyl ester monohydrate and product of acetyl tyrosine ethyl ester monohydrate - Google Patents [patents.google.com]

- 9. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 10. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

N-Acetyl-L-tyrosine Ethyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester (ATEE), a derivative of the amino acid L-tyrosine, serves as a valuable tool in various research applications. Its utility stems from its properties as a specific substrate for a range of enzymes and as a model compound for studying oxidative stress-induced protein modifications. This technical guide provides an in-depth overview of the primary research uses of ATEE, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Research Applications

The principal applications of this compound in a research setting fall into two main categories:

-

Enzyme Substrate for Proteases and Esterases: ATEE is widely employed as a chromogenic or titrimetric substrate for determining the activity of various proteolytic and esterolytic enzymes. The ester linkage is susceptible to enzymatic cleavage, and the rate of hydrolysis can be conveniently monitored.[1][2] This makes it a standard reagent for enzyme kinetics studies, inhibitor screening, and characterization of proteases such as chymotrypsin (B1334515) and subtilisin.[1][3][4][5]

-

Model for Dityrosine (B1219331) Cross-Linking and Oxidative Stress Studies: The tyrosine residue in ATEE is susceptible to oxidative coupling, leading to the formation of a dityrosine dimer.[6][7] This process is of significant interest in the study of protein aggregation and cross-linking associated with various diseases, most notably Alzheimer's disease.[6][8] ATEE serves as a simplified model to investigate the mechanisms of dityrosine formation, often catalyzed by enzymes like horseradish peroxidase in the presence of hydrogen peroxide.[6][7]

Quantitative Data: Enzyme Kinetics

The following table summarizes the Michaelis-Menten kinetic constants for the hydrolysis of this compound by various proteases. These values are essential for designing and interpreting enzyme activity assays.

| Enzyme | Source | Km (M) | kcat (s-1) | Reference |

| α-Chymotrypsin | Bovine Pancreas | 6.6 x 10-4 | 193 | [9] |

| Subtilisin | Bacillus subtilis | 0.15 | 550 | [10] |

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Spectrophotometric Assay of α-Chymotrypsin Activity using ATEE

This protocol describes a continuous spectrophotometric method to measure the activity of α-chymotrypsin by monitoring the hydrolysis of ATEE. The cleavage of the ester bond results in the formation of N-acetyl-L-tyrosine and ethanol, leading to a change in absorbance at a specific wavelength. A similar protocol using N-Benzoyl-L-tyrosine ethyl ester (BTEE) can be adapted for ATEE, typically by monitoring the change in absorbance around 256 nm.[11][12]

Materials:

-

This compound (ATEE)

-

α-Chymotrypsin

-

Tris-HCl buffer (e.g., 80 mM, pH 7.8)

-

Calcium chloride (CaCl2) solution (e.g., 100 mM)

-

1 mM HCl

-

Spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATEE in a suitable solvent like methanol (B129727) or ethanol. The final concentration in the assay will depend on the Km of the enzyme.

-

Prepare the Tris-HCl buffer and adjust the pH to 7.8 at 25°C.

-

Prepare the CaCl2 solution.

-

Dissolve α-chymotrypsin in cold 1 mM HCl to the desired concentration (e.g., 1 mg/mL). Further dilute in cold 1 mM HCl to an appropriate working concentration (e.g., 10-30 µg/mL).

-

-

Assay Setup:

-

In a cuvette, combine the Tris-HCl buffer, CaCl2 solution, and the ATEE solution. The final volume is typically 3 mL.

-

Incubate the cuvette in the spectrophotometer at 25°C for 5-10 minutes to reach thermal equilibrium.

-

-

Measurement:

-

Initiate the reaction by adding a small volume of the diluted α-chymotrypsin solution to the cuvette.

-

Immediately mix by inversion and start recording the absorbance at 256 nm over time.

-

Monitor the change in absorbance for a period during which the reaction rate is linear (typically 3-5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot (ΔA/min).

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the product at 256 nm.

-

In Vitro Dityrosine Cross-Linking of ATEE using Horseradish Peroxidase (HRP)

This protocol outlines a method to induce the formation of dityrosine from ATEE using HRP and hydrogen peroxide (H2O2). The formation of dityrosine can be monitored by fluorescence spectroscopy.[6][7]

Materials:

-

This compound (ATEE)

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H2O2)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Fluorescence spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATEE in the phosphate buffer.

-

Prepare a stock solution of HRP in the phosphate buffer.

-

Prepare a fresh solution of H2O2 in water.

-

-

Reaction Setup:

-

In a reaction vessel, combine the ATEE solution and the HRP solution.

-

Initiate the reaction by adding the H2O2 solution. The final concentrations of reactants should be optimized based on the specific experimental goals.

-

-

Monitoring Dityrosine Formation:

-

At various time points, take aliquots of the reaction mixture.

-

Measure the fluorescence emission spectrum of the aliquots. Dityrosine has a characteristic fluorescence with an excitation maximum around 315-325 nm and an emission maximum around 400-420 nm.

-

The increase in fluorescence intensity at ~410 nm is indicative of dityrosine formation.

-

-

Analysis:

-

The extent of dityrosine formation can be quantified by comparing the fluorescence intensity to a standard curve of known dityrosine concentrations.

-

Signaling Pathways and Workflows

Enzymatic Hydrolysis of ATEE by Chymotrypsin

The hydrolysis of ATEE by chymotrypsin follows a well-established mechanism for serine proteases, involving the formation of an acyl-enzyme intermediate.

Caption: Michaelis-Menten pathway for ATEE hydrolysis by chymotrypsin.

Dityrosine Formation via HRP-Catalyzed Oxidation

The formation of dityrosine from ATEE is an oxidative process initiated by the generation of a tyrosyl radical.

Caption: HRP-catalyzed formation of a dityrosine dimer from ATEE.

Experimental Workflow for Studying ATEE as an Enzyme Substrate

A typical workflow for investigating the enzymatic hydrolysis of ATEE involves several key steps, from initial planning to final data analysis.

Caption: Workflow for kinetic analysis of ATEE enzymatic hydrolysis.

References

- 1. A central role for dityrosine crosslinking of Amyloid-β in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A central role for dityrosine crosslinking of Amyloid-β in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 6. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 9. Solved The Km for the reaction of chymotrypsin with | Chegg.com [chegg.com]

- 10. Solved Subtilisin (Mol. weight 27,600) is a protease that | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

N-Acetyl-L-tyrosine Ethyl Ester: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine ethyl ester (NALT-ethyl ester or ATEE) is a derivative of the amino acid L-tyrosine. It is designed as a prodrug to enhance the delivery of L-tyrosine to the brain. The core mechanism of action of NALT-ethyl ester is its conversion to L-tyrosine, which then serves as a precursor for the synthesis of catecholamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and epinephrine. These neurotransmitters are integral to various cognitive functions, including mood, focus, and stress response.[1][2][3] This document provides a detailed overview of the proposed mechanism of action, the available (though limited) quantitative data, and relevant experimental methodologies. It is important to note that while the theoretical basis for NALT-ethyl ester as a prodrug is sound, in vivo studies on the closely related compound N-Acetyl-L-tyrosine (NALT) suggest that the conversion to L-tyrosine is inefficient, raising questions about its bioavailability and efficacy compared to direct L-tyrosine supplementation.[4][5][6][7]

Proposed Mechanism of Action: A Two-Step Conversion to an Essential Precursor

The primary mechanism of action of this compound is not direct interaction with a receptor or enzyme, but rather its role as a carrier molecule that is metabolized to L-tyrosine. This process can be broken down into two key stages: systemic conversion and subsequent neurochemical synthesis.

Step 1: Systemic Bioavailability and Enzymatic Conversion

Upon administration, NALT-ethyl ester, a more lipid-soluble derivative of L-tyrosine, is proposed to be more readily absorbed and transported across biological membranes, including the blood-brain barrier, compared to its parent amino acid.[1][8][9] Once in the bloodstream and tissues, it must undergo enzymatic hydrolysis to become active. This involves two cleavage steps:

-

De-esterification: The ethyl ester bond is hydrolyzed, likely by various esterase enzymes present in the plasma, liver, and other tissues, to yield N-Acetyl-L-tyrosine (NALT).[10]

-

Deacetylation: The N-acetyl group is then removed from NALT, a process that is thought to occur primarily in the liver and kidneys, to release free L-tyrosine.[11][12]

The efficiency of these conversion steps is a critical determinant of the prodrug's overall efficacy.

Step 2: L-Tyrosine as a Precursor for Catecholamine Synthesis

The liberated L-tyrosine is then actively transported into the brain via the large neutral amino acid (LNAA) transporter.[11][13][14] Within catecholaminergic neurons, L-tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[2][3][15] This well-established biochemical pathway proceeds as follows:

-

Hydroxylation: The enzyme tyrosine hydroxylase converts L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine).[2]

-

Decarboxylation: Aromatic L-amino acid decarboxylase then converts L-DOPA to the neurotransmitter dopamine.[2]

-

Further Conversion: In noradrenergic neurons, dopamine is further converted to norepinephrine by dopamine β-hydroxylase. In adrenergic neurons, norepinephrine is converted to epinephrine.[2]

By increasing the systemic pool of L-tyrosine, NALT-ethyl ester is intended to drive the synthesis of these crucial neurotransmitters, particularly under conditions of high cognitive demand or stress where catecholamine turnover is elevated.[3][16]

Quantitative Data

Direct quantitative pharmacokinetic data for this compound is scarce in publicly available literature. However, studies on the closely related compound, N-Acetyl-L-tyrosine (NALT), provide insights into the likely metabolic fate and bioavailability. The data suggests that the conversion of N-acetylated tyrosine to tyrosine is inefficient.

| Compound | Administration Route | Species | Dose | Change in Plasma Tyrosine | Urinary Excretion of Prodrug | Reference |

| N-Acetyl-L-tyrosine | Intravenous | Human | 5 g over 4 hours | 25% increase | 56% of infused amount | [12] |

| N-Acetyl-U-14C-L-tyrosine | Intravenous | Rat | 2 mmol/kg/day | Increase to 141 µM from 73.8 µM | 16.8% of infused amount |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

In Vitro Enzymatic Hydrolysis of NALT-ethyl ester

-

Objective: To determine the kinetic parameters of NALT-ethyl ester hydrolysis by a candidate enzyme (e.g., porcine liver esterase or α-chymotrypsin).

-

Materials: this compound, purified esterase or α-chymotrypsin, phosphate-buffered saline (PBS) pH 7.4, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of NALT-ethyl ester in a suitable solvent (e.g., ethanol) and dilute to various concentrations in PBS.

-

Prepare a solution of the enzyme in PBS.

-

Initiate the reaction by adding the enzyme to the substrate solutions at a constant temperature (e.g., 37°C).

-

Monitor the hydrolysis of the ester bond by measuring the increase in absorbance at a specific wavelength corresponding to the formation of N-Acetyl-L-tyrosine, or by using a pH-stat to titrate the acid produced.

-

Calculate the initial reaction velocities (V₀) at each substrate concentration.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting the data using a Lineweaver-Burk or similar plot.

-

In Vivo Pharmacokinetic Analysis in a Rodent Model

-

Objective: To determine the plasma concentration-time profile of NALT-ethyl ester, N-Acetyl-L-tyrosine, and L-tyrosine following oral or intravenous administration.

-

Materials: NALT-ethyl ester, appropriate vehicle for administration, male Wistar rats (250-300g) with cannulated jugular veins, blood collection tubes with anticoagulant, HPLC-MS/MS system.

-

Procedure:

-

Fast animals overnight with free access to water.

-

Administer a single dose of NALT-ethyl ester via oral gavage or intravenous infusion.

-

Collect blood samples (approx. 100 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

-

Centrifuge blood samples to separate plasma.

-

Precipitate plasma proteins with a suitable agent (e.g., acetonitrile).

-

Analyze the supernatant for concentrations of NALT-ethyl ester, NALT, and L-tyrosine using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

-

Measurement of Brain Catecholamine Levels via Microdialysis

-

Objective: To measure the effect of NALT-ethyl ester administration on extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., prefrontal cortex or striatum).

-

Materials: NALT-ethyl ester, stereotaxic apparatus, microdialysis probes, artificial cerebrospinal fluid (aCSF), freely moving rat model with implanted guide cannulae, HPLC with electrochemical detection (HPLC-ECD).

-

Procedure:

-

Surgically implant a guide cannula targeted to the brain region of interest in anesthetized rats. Allow for a recovery period of several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula in the awake, freely moving animal.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least 2 hours.

-

Administer NALT-ethyl ester (e.g., intraperitoneally) and continue collecting dialysate samples for several hours.

-

Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

-

Express post-administration neurotransmitter levels as a percentage of the baseline average.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed metabolic and neurosynthetic pathway of this compound.

Experimental Workflow: Pharmacokinetic Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study of NALT-ethyl ester.

Conclusion

This compound is a prodrug of L-tyrosine, intended to enhance its delivery to the central nervous system. Its mechanism of action is predicated on its conversion to L-tyrosine, which then serves as a direct precursor to the catecholamine neurotransmitters dopamine and norepinephrine. While this provides a clear and plausible biochemical pathway for its effects on cognition, the available evidence from studies on the closely related N-Acetyl-L-tyrosine suggests that the in vivo conversion to L-tyrosine is inefficient. A significant portion of the administered dose may be excreted unchanged, limiting its bioavailability and potential efficacy. Further research, specifically focused on the pharmacokinetic and pharmacodynamic properties of the ethyl ester form, is required to definitively establish its utility as a prodrug for brain tyrosine delivery. Drug development professionals should consider the potential for low conversion efficiency when evaluating N-acetylated amino acid derivatives as central nervous system delivery agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mindlabpro.com [mindlabpro.com]

- 5. researchgate.net [researchgate.net]

- 6. mindlabpro.com [mindlabpro.com]

- 7. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prbreaker.com [prbreaker.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 12. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. THE ALPHA-CHYMOTRYPSIN-CATALYZED HYDROLYSIS AND HYDROXYLAMINOLYSIS OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-L-tyrosine Ethyl Ester (ATEE): A Comprehensive Technical Guide

CAS Number: 36546-50-6

This technical guide provides an in-depth overview of N-Acetyl-L-tyrosine ethyl ester (ATEE), a derivative of the amino acid L-tyrosine. Designed for researchers, scientists, and drug development professionals, this document covers the fundamental chemical and physical properties, synthesis, experimental applications, and biochemical significance of ATEE.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The addition of an N-acetyl group and an ethyl ester moiety to L-tyrosine enhances its solubility in various solvents compared to the parent amino acid. The compound is often supplied as a monohydrate.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 36546-50-6 | [2] |

| Molecular Formula | C₁₃H₁₇NO₄ (anhydrous) | [3] |

| C₁₃H₁₉NO₅ (monohydrate) | [2] | |

| Molecular Weight | 251.28 g/mol (anhydrous) | [3] |

| 269.29 g/mol (monohydrate) | [2] | |

| IUPAC Name | ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate | [3] |

| Synonyms | ATEE, Ac-Tyr-OEt | [3] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 80-81 °C | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Optical Rotation | +20.0 to +24.0 deg (c=1, EtOH) | |

| ¹H NMR | Spectra available | [4] |

| ¹³C NMR | Spectra available | [5] |

| IR Spectrum | Data available | [6] |

| Mass Spectrum | Data available | [3] |

Synthesis of this compound

ATEE is typically synthesized from L-tyrosine in a two-step process: N-acetylation followed by esterification.

Experimental Protocol: Synthesis of ATEE

Step 1: N-Acetylation of L-Tyrosine

-

Dissolve L-tyrosine in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Slowly add acetic anhydride (B1165640) to the solution while maintaining the pH between 8 and 10 with the addition of a base.

-

Control the reaction temperature, for instance, at 60°C for approximately 20 minutes.

-

After the reaction is complete, acidify the solution to precipitate N-acetyl-L-tyrosine.

-

Filter and wash the precipitate to obtain the intermediate product.

Step 2: Esterification of N-Acetyl-L-Tyrosine

-

Suspend the N-acetyl-L-tyrosine in anhydrous ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Reflux the mixture for several hours (e.g., 4-6 hours).

-

After the reaction, cool the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield this compound monohydrate.[1]

Applications in Enzymatic Assays

ATEE is widely used as a substrate for various proteases and esterases, most notably chymotrypsin (B1334515). The enzymatic hydrolysis of the ethyl ester bond leads to the formation of N-acetyl-L-tyrosine and ethanol. The rate of this reaction can be monitored to determine enzyme activity.

Experimental Protocol: Chymotrypsin Activity Assay (Spectrophotometric Method)

This method is based on the increase in absorbance at 256 nm resulting from the formation of N-benzoyl-L-tyrosine from a similar substrate, N-benzoyl-L-tyrosine ethyl ester (BTEE), and can be adapted for ATEE.

-

Reagent Preparation:

-

Buffer: Prepare an 80 mM Tris-HCl buffer (pH 7.8) containing 100 mM calcium chloride.

-

Substrate Stock Solution: Prepare a stock solution of ATEE in a suitable solvent like 50% (w/w) methanol.

-

Enzyme Solution: Dissolve α-chymotrypsin in 1 mM HCl to the desired concentration (e.g., 10-30 µg/mL).

-

-

Assay Procedure:

-

Set a spectrophotometer to 256 nm and maintain the temperature at 25°C.

-

In a quartz cuvette, mix the Tris-HCl buffer and the ATEE substrate solution.

-

Incubate the mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding the chymotrypsin solution to the cuvette.

-

Record the increase in absorbance at 256 nm over time.

-

-

Data Analysis:

-

Determine the initial rate of the reaction (ΔA₂₅₆/min) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity based on the molar extinction coefficient of the product at 256 nm.

-

Biochemical Significance and Metabolic Fate

ATEE serves as a prodrug for N-acetyl-L-tyrosine (NAT).[7] In vivo, esterases can hydrolyze the ethyl ester, releasing NAT. NAT, in turn, can be deacetylated to L-tyrosine, a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[8] This pathway is of significant interest in neuroscience and pharmacology for its potential to modulate neurotransmitter levels.

The deacetylation of NAT to L-tyrosine primarily occurs in the kidneys.[9] However, studies have shown that a significant portion of administered NAT is excreted unchanged in the urine, suggesting that its conversion to L-tyrosine may be limited in humans.[6][9]

Applications in Drug Development and Research

The properties of ATEE make it a valuable tool in several areas of research and development:

-

Enzyme Characterization: It serves as a standard substrate for the characterization of proteases and esterases.[10]

-

Prodrug Development: Its enhanced solubility and potential to deliver L-tyrosine make it a candidate for prodrug strategies aimed at increasing systemic or central nervous system levels of this amino acid.[7]

-

Neuroscience Research: As a precursor to catecholamines, ATEE can be used to investigate the effects of increased tyrosine availability on neurotransmitter synthesis and function.[8]

-

Biocatalysis: ATEE is used as a substrate in biocatalytic processes, such as in reactions catalyzed by immobilized enzymes.[10]

-

Dimerization Studies: It has been used as a model compound in studies of dityrosine (B1219331) formation, which is relevant to research on oxidative stress and neurodegenerative diseases like Alzheimer's.[11]

Conclusion

This compound is a versatile and well-characterized derivative of L-tyrosine. Its utility as an enzyme substrate is well-established, with detailed protocols available for its use in assays. Furthermore, its role as a prodrug and precursor to critical neurotransmitters provides a basis for its application in neuropharmacological research and drug development. This guide has summarized the core technical information on ATEE, providing a foundation for its effective use in a research setting.

References

- 1. This compound | 36546-50-6 | Benchchem [benchchem.com]

- 2. This compound monohydrate | C13H19NO5 | CID 2723594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound monohydrate, 99% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 9. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 11. Dimerisation of this compound and Abeta peptides via formation of dityrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-L-tyrosine Ethyl Ester

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of N-Acetyl-L-tyrosine ethyl ester, a derivative of the amino acid L-tyrosine. The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Molecular Data

This compound is available in both anhydrous and monohydrate forms. The key molecular details are summarized below.

| Property | Anhydrous | Monohydrate |

| Molecular Formula | C13H17NO4[1][2] | C13H19NO5 or C13H17NO4 · H2O[3][4][5] |

| Molecular Weight | 251.28 g/mol [1][2] | 269.29 g/mol [3][4][5] |

| IUPAC Name | ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate[1] | ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate[5] |

| CAS Number | 840-97-1[1] | 36546-50-6[3] |

| Synonyms | Ac-Tyr-OEt, Ethyl N-acetyl-L-tyrosinate, ATEE[1] | Ac-Tyr-OEt.H2O[5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are crucial for research and development.

A patented method for the preparation of this compound monohydrate involves a two-step process: acylation followed by esterification and crystallization.[6]

Step 1: Acylation of L-tyrosine

-

Under vacuum conditions (-0.01MPa to -0.06MPa), dissolve L-tyrosine in an alkaline aqueous medium.

-

Introduce acetic anhydride (B1165640) (with a weight ratio of tyrosine to acetic anhydride between 1:1.1 and 1:2.3) to initiate the acylation reaction.

-

Maintain the reaction temperature between 20°C and 80°C for a duration of 30 to 60 minutes.

-

Following the acylation, add a mineral acid to the solution.

Step 2: Esterification and Crystallization

-

Introduce an alcohol to the solution from Step 1 to begin the esterification process.

-

Control the reaction temperature for esterification between 60°C and 100°C for 2 to 5 hours.

-

After the reaction, cool the solution to facilitate the crystallization of this compound monohydrate.

This protocol outlines the synthesis of an amide derivative from the ethyl ester form.[7]

-

Weigh 2.0 g of this compound and place it into a 250 mL round-bottom flask.

-

Measure 100 mL of 70% aqueous ethylamine (B1201723) solution using a volumetric flask and add it to the round-bottom flask.

-

Stir the resulting mixture for two days. During this period, this compound reacts with ethylamine to form N-Acetyltyrosine-N-ethyl amide.

-

The crude product can be purified by recrystallization to separate the desired N-Acetyltyrosine-N-ethyl amide.

Biological Significance and Metabolic Pathway

N-acetyl-L-tyrosine (NALT), a related compound, serves as a more soluble precursor to L-tyrosine. In the body, this compound is expected to be hydrolyzed to N-acetyl-L-tyrosine and ethanol, with the former being subsequently deacetylated in the liver to yield L-tyrosine.[8] L-tyrosine is a critical precursor for the synthesis of several key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are vital for regulating mood, cognition, and the stress response.[8]

Synthesis Workflow

The general workflow for the synthesis of this compound monohydrate can be visualized as a series of sequential steps, from the initial reaction to the final product isolation.

References

- 1. This compound | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrosine, n-acetyl-l-, ethyl ester hydrate [webbook.nist.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. This compound monohydrate | C13H19NO5 | CID 2723594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102219706A - Method for preparing acetyl tyrosine ethyl ester monohydrate and product of acetyl tyrosine ethyl ester monohydrate - Google Patents [patents.google.com]

- 7. opus.govst.edu [opus.govst.edu]

- 8. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

Solubility Profile of N-Acetyl-L-tyrosine Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester (ATEE) is a chemically modified derivative of the amino acid L-tyrosine, designed to enhance solubility and stability. This modification makes it a compound of interest in various biochemical, pharmaceutical, and neurobiological applications.[1] As a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine, its solubility characteristics are critical for formulation, delivery, and bioavailability in both research and therapeutic contexts.[1][2] This guide provides a comprehensive overview of the solubility of this compound in different solvents, details experimental protocols for solubility determination, and illustrates its relevance in biochemical pathways.

Quantitative Solubility Data

The solubility of this compound varies across different solvents, a crucial factor for its application in experimental and formulation settings. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Notes |

| Water | 18.02 | 3.48 g/L[3] | 28 | - |

| Ethanol | 46.07 | 50 mg/mL[4] | Not Specified | Soluble[4][5] |

| Methanol | 32.04 | Soluble[6] | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 175 mg/mL (696.43 mM)[7] | Not Specified | Requires sonication for dissolution.[7] It is noted that hygroscopic DMSO can significantly impact solubility.[7] |

Experimental Protocol: Determining Solubility

A precise and reproducible method is essential for determining the solubility of a compound. The following is a general experimental protocol for determining the solubility of this compound, based on the common "shake-flask" method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (powder form)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a pipette. To remove any remaining solid particles, filter the sample through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Relevant Pathways and Workflows

To better understand the biological context and experimental procedures related to this compound, the following diagrams are provided.

Caption: Biochemical pathway of this compound to neurotransmitters.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound serves as a more soluble precursor to L-tyrosine, facilitating its use in a variety of scientific applications. Its solubility is highest in organic solvents like DMSO and ethanol, with moderate solubility in water. The provided experimental protocol offers a standardized method for researchers to determine its solubility in specific solvent systems relevant to their work. Understanding these properties is fundamental for the effective design of experiments and the development of new formulations in the pharmaceutical and life sciences sectors.

References

- 1. This compound | 36546-50-6 | Benchchem [benchchem.com]

- 2. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 3. This compound CAS#: 840-97-1 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound 36546-50-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N-Acetyl-L-tyrosine Ethyl Ester: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine ethyl ester (NALT-Et), a derivative of the amino acid L-tyrosine, has been a subject of scientific interest primarily due to its enhanced solubility, which makes it a candidate for various pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and pharmacology of NALT-Et. It delves into the contentious topic of its bioavailability in comparison to L-tyrosine and presents available data from in-vitro and in-vivo studies. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are included to serve as a valuable resource for researchers and professionals in drug development.

Introduction and Historical Perspective

The development of this compound is rooted in the need to overcome the poor water solubility of its parent amino acid, L-tyrosine. This limitation posed significant challenges for its use in parenteral nutrition solutions, where providing adequate amino acid profiles is critical.[1][2] The esterification of the carboxylic acid group and acetylation of the amino group of L-tyrosine to form NALT-Et were strategic modifications to enhance its solubility and stability in aqueous solutions.

While the precise first synthesis of this compound is not definitively documented in readily available literature, a 1976 publication by Dymicky described a "convenient and highly efficient procedure" for its synthesis, noting the shortcomings of prior, more complex and lower-yielding methods.[3] This suggests that the compound was known and synthesized prior to this date. Research into acylated amino acids dates back even further, with early examples including the identification of N-acetylated derivatives of various amino acids in biological systems.[4] The primary driver for the investigation of NALT-Et has been its potential as a more bioavailable precursor to L-tyrosine, particularly in clinical settings requiring intravenous feeding.[5][6][7][8]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the protection of the amino group by acetylation and the esterification of the carboxylic acid group.

General Synthetic Approach

A common synthetic route involves a two-step process starting from L-tyrosine. First, the amino group is acetylated using acetic anhydride (B1165640). The resulting N-acetyl-L-tyrosine is then esterified with ethanol (B145695) in the presence of a catalyst, such as thionyl chloride, to yield the final product.[9]

Detailed Experimental Protocol (Adapted from Patent CN102219706A)[9]

Materials:

-

L-tyrosine

-

Acetic anhydride

-

Sodium hydroxide (B78521) (or other suitable base)

-

Inorganic acid (e.g., hydrochloric acid, sulfuric acid)

-

Ethanol

-

Thionyl chloride

-

Pure water

-

Appropriate glassware and equipment for chemical synthesis (reaction flask, condenser, vacuum evaporator, etc.)

Procedure:

-

Acylation of L-tyrosine:

-

Dissolve 100g of L-tyrosine in 100g of pure water in a reaction flask under a vacuum condition of -0.01MPa.

-

Adjust the pH of the solution to 7.5 by adding a sodium hydroxide solution.

-

Add 110g of acetic anhydride to the solution to initiate the acylation reaction.

-

Maintain the reaction temperature at 20°C for 60 minutes.

-

-

Isolation of N-acetyl-L-tyrosine:

-

After the acylation reaction, add a 15% mass concentration of hydrochloric acid to the solution to adjust the pH to 0.5-3.5.

-

Concentrate the solution under reduced pressure.

-

Cool the concentrated solution to induce crystallization of the N-acetyl-L-tyrosine intermediate.

-

Isolate the crystals by filtration.

-

-

Esterification of N-acetyl-L-tyrosine:

-

Add the isolated N-acetyl-L-tyrosine to ethanol in a reaction flask.

-

Add thionyl chloride to the mixture to catalyze the esterification reaction.

-

After the reaction is complete, concentrate the solution under vacuum.

-

Dilute the concentrated reaction solution and cool to induce crystallization of this compound.

-

Isolate the final product by centrifugal separation and dry under vacuum.

-

Experimental Workflow: Synthesis of this compound

References

- 1. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. | Semantic Scholar [semanticscholar.org]

- 2. N-Acetyltyrosine as a Biomarker of Parenteral Nutrition Administration in First-Tier Newborn Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102219706A - Method for preparing acetyl tyrosine ethyl ester monohydrate and product of acetyl tyrosine ethyl ester monohydrate - Google Patents [patents.google.com]

The Evolving Research Landscape of N-Acetyl-L-tyrosine Ethyl Ester (ATEE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester (ATEE), a derivative of the amino acid L-tyrosine, has long been a staple in biochemical laboratories as a reliable substrate for enzymatic assays. However, emerging research is beginning to unveil its potential in more complex biological contexts, extending its utility beyond traditional enzyme kinetics. This technical guide provides an in-depth overview of the established and potential research applications of ATEE, complete with detailed experimental protocols, quantitative data, and visualizations of associated biochemical pathways and workflows.

Core Application: A Substrate for Protease Activity Assays

ATEE is widely recognized as a model substrate for determining the activity of several proteases, most notably chymotrypsin (B1334515).[1][2] It is also utilized in assays for other enzymes such as subtilisin and certain complement system esterases.[1] The fundamental principle of this application lies in the enzymatic hydrolysis of the ester bond in ATEE, which yields N-acetyl-L-tyrosine and ethanol (B145695).[3]

Chymotrypsin Activity Assay

The catalytic efficiency of chymotrypsin is commonly quantified by measuring the rate of ATEE hydrolysis. This can be achieved through two primary methods: titrimetric analysis, which measures the production of the acidic product N-acetyl-L-tyrosine, or spectrophotometric analysis. A photometric method has also been developed to measure the ethanol produced from the hydrolysis reaction.[3]

Experimental Protocol: Spectrophotometric Assay of Chymotrypsin Activity

This protocol outlines a standard method for determining chymotrypsin activity using ATEE, adapted from various established procedures.

Materials:

-

α-Chymotrypsin solution (e.g., from bovine pancreas)

-

This compound (ATEE) solution

-

Tris-HCl buffer

-

Calcium chloride (CaCl₂) solution

-

Spectrophotometer capable of measuring absorbance at 256 nm

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl₂ (e.g., 100 mM).

-

Prepare a stock solution of ATEE in a suitable solvent like 50% (w/w) methanol.

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl and dilute to a working concentration (e.g., 10-30 µg/mL) in 1 mM HCl immediately before use.

-

-

Assay Mixture Preparation:

-

In a quartz cuvette, combine the Tris-HCl buffer and the ATEE solution. The final concentrations should be optimized for the specific experimental conditions, but a starting point could be 10 mM ATEE in the final reaction mixture.

-

-

Spectrophotometric Measurement:

-

Equilibrate the assay mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the chymotrypsin solution to the cuvette and mix thoroughly.

-

Immediately begin monitoring the increase in absorbance at 256 nm over time. This increase is due to the formation of N-acetyl-L-tyrosine.

-

Record the absorbance for a sufficient period to determine the initial linear rate of the reaction.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the linear portion of the curve.

-

The enzyme activity can then be calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of the product at 256 nm.

-

Quantitative Data: Kinetic Parameters of Chymotrypsin

The interaction between chymotrypsin and its substrates can be characterized by the Michaelis-Menten kinetic parameters, Kₘ and kcat. Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. The catalytic constant, kcat, represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency. While specific values can vary depending on experimental conditions such as pH, temperature, and buffer composition, the following table provides representative kinetic parameters for the hydrolysis of various substrates by chymotrypsin.

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| This compound (ATEE) | 0.7 | 193 | 2.8 x 10⁵ |

| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.015 | 40 | 2.7 x 10⁶ |

| p-Nitrophenyl acetate | 0.2 | 0.01 | 50 |

Note: These are approximate values and can vary based on experimental conditions.

References

N-Acetyl-L-tyrosine Ethyl Ester as a Biochemical Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester (ATEE) is a widely utilized biochemical reagent, primarily serving as a substrate for various esterases and proteases, most notably chymotrypsin (B1334515). Its defined chemical properties and susceptibility to enzymatic hydrolysis make it an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostic assays. This technical guide provides a comprehensive overview of ATEE, including its biochemical properties, detailed experimental protocols, and data interpretation.

Core Properties of this compound

ATEE is a derivative of the amino acid L-tyrosine, with the amino group protected by an acetyl group and the carboxyl group esterified with ethanol. These modifications enhance its utility as a stable and specific substrate for enzymatic assays.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 840-97-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (3.48 g/L at 28°C)[1], ethanol, and methanol. |

| Storage | Stock solutions are typically stable for 6-12 hours. For long-term storage, it is recommended to store the solid compound at -20°C.[2] |

Enzymatic Hydrolysis by Chymotrypsin

The primary application of ATEE is in the continuous spectrophotometric assay of chymotrypsin activity. Chymotrypsin, a serine protease, catalyzes the hydrolysis of the ester bond in ATEE, yielding N-acetyl-L-tyrosine and ethanol. The progress of this reaction can be monitored by measuring the decrease in absorbance at 237 nm.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-L-tyrosine ethyl ester

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester (ATEE), a derivative of the amino acid L-tyrosine, serves as a crucial compound in various biochemical and pharmaceutical applications. Its enhanced solubility and stability compared to L-tyrosine make it a preferred substrate in enzymatic assays and a candidate for prodrug strategies. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and a visual representation of its key biochemical interactions.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its application in drug formulation, biochemical assays, and synthetic chemistry. Data has been compiled for both the anhydrous and monohydrate forms, as the latter is commonly encountered.

| Property | Value (Anhydrous) | Value (Monohydrate) |

| Molecular Formula | C₁₃H₁₇NO₄ | C₁₃H₁₇NO₄ · H₂O |

| Molecular Weight | 251.28 g/mol [1] | 269.29 g/mol [2][3][4][5][6][7] |

| CAS Number | 840-97-1[8] | 36546-50-6[3][4][5][7][9][10][11] |

| Appearance | - | White to off-white crystalline powder[3][4][5][6][8][12] |

| Melting Point | 96°C | 78-81°C[3][8][12] (Range: 74-84°C)[9] |

| Boiling Point (estimate) | 394.43°C[8] | - |

| Density (estimate) | 1.1667 g/cm³[8] | - |

| Water Solubility | - | 3.48 g/L at 28°C[8] |

| Solubility (Other) | Soluble in ethanol[12][13] | Soluble in ethanol[12][13] |

| pKa (Predicted) | 9.75 ± 0.15[14] | - |

| LogP (Predicted) | 0.7[1] | - |

| Optical Rotation [α]D²⁵ | +25.2° (c=2, EtOH)[15] | +22.5 ± 2.0° (c=1, EtOH)[9] |

| Storage Temperature | 2-8°C, sealed in dry conditions[8] | -20°C[3][5][6] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of ATEE. The following section outlines standard experimental protocols.

HPLC is a standard method for assessing the purity of ATEE, with typical requirements being ≥98%.[3][5][6][10]

-

Objective: To quantify the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

This compound reference standard

-

-

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape.

-

Standard Preparation: Accurately weigh and dissolve the ATEE reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the ATEE sample to be tested in the same solvent as the standard to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Set based on the UV absorbance maximum of ATEE, typically around 220-230 nm.

-

Column Temperature: 25°C.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

-

Calculation: The purity is determined by comparing the peak area of the sample to the calibration curve, often expressed as a percentage (area %).

-

The monohydrate form of ATEE contains a specific amount of water. Karl Fischer titration is the gold standard for accurately quantifying this water content.[9]

-

Objective: To determine the percentage of water in an ATEE sample.

-

Instrumentation: A volumetric or coulometric Karl Fischer titrator.

-

Reagents:

-

Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent like methanol).

-

Anhydrous methanol or other suitable solvent.

-

Water standard (e.g., sodium tartrate dihydrate) for titrant standardization.

-

-

Procedure (Volumetric Method):

-

Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

-

Titrant Standardization: Accurately weigh a known amount of water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. The water equivalence factor (F) of the reagent (mg H₂O/mL reagent) is calculated.

-

Sample Analysis: Accurately weigh a suitable amount of the ATEE sample and quickly transfer it to the titration vessel.

-

Titration: Titrate the sample with the standardized Karl Fischer reagent until the electrometric endpoint is reached and persists for a defined period.

-

Calculation: The percentage of water is calculated using the formula: % Water = (Volume of KF reagent (mL) * F (mg/mL) / Sample weight (mg)) * 100

-

LogP, a measure of lipophilicity, is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the traditional technique for its determination.

-

Objective: To determine the n-octanol/water partition coefficient of ATEE.

-

Instrumentation: pH meter, UV-Vis spectrophotometer or HPLC, mechanical shaker, centrifuge.

-

Reagents:

-

n-Octanol (reagent grade)

-

Phosphate buffer (pH 7.4)

-

ATEE

-

-

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of ATEE in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a suitable vessel, combine a known volume of the ATEE aqueous solution with a known volume of the saturated n-octanol.

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Analysis: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of ATEE in this aliquot using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

Calculation:

-

The concentration in the octanol (B41247) phase is determined by mass balance: C_octanol = (Initial C_aqueous * V_aqueous - Final C_aqueous * V_aqueous) / V_octanol

-